Cas no 1093396-57-6 (1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid)

1-tert-Butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid is a protected piperidine derivative featuring both a tert-butoxycarbonyl (Boc) group and a carboxylic acid functionality. The Boc group enhances stability, enabling selective deprotection under mild acidic conditions, while the isopropyl substitution at the 4-position introduces steric influence, potentially modulating reactivity in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules, where controlled functionalization of the piperidine scaffold is required. Its crystalline nature and well-defined reactivity profile facilitate purification and handling in multi-step synthetic routes. The presence of both Boc protection and a carboxylic acid allows for further derivatization under orthogonal conditions.
1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid structure
1093396-57-6 structure
商品名:1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid
CAS番号:1093396-57-6
MF:C14H25NO4
メガワット:271.3526
MDL:MFCD02179129
CID:1056037
PubChem ID:45073939

1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid
    • 1-Boc-4-isopropyl-4-piperidinecarboxylic Aci
    • 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
    • 1-Boc-4-isopropyl-4-piperidinecarboxylicAcid
    • HTQMWUMCFDOCLF-UHFFFAOYSA-N
    • SY002333
    • AX8280551
    • AB1001338
    • Z7257
    • 1-(tert-Butoxycarbonyl)-4-isopropyl-4-piperidinecarboxylic acid
    • 1-(tert-Butoxyca
    • 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carbo
    • 1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid
    • MDL: MFCD02179129
    • インチ: 1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)
    • InChIKey: HTQMWUMCFDOCLF-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 349
  • トポロジー分子極性表面積: 66.8

じっけんとくせい

  • 密度みつど: 1.096±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.92 g/l)(25ºC)、

1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179642-100mg
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid
1093396-57-6 97%
100mg
$139 2023-01-12
abcr
AB451411-1g
1-Boc-4-isopropyl-4-piperidinecarboxylic acid, 95%; .
1093396-57-6 95%
1g
€193.60 2025-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS62588-1G
1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid
1093396-57-6 95%
1g
¥ 1,663.00 2023-04-03
Enamine
EN300-208551-0.25g
1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-4-carboxylic acid
1093396-57-6 95.0%
0.25g
$181.0 2025-02-20
Enamine
EN300-208551-0.05g
1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-4-carboxylic acid
1093396-57-6 95.0%
0.05g
$85.0 2025-02-20
TRC
B600755-50mg
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
1093396-57-6
50mg
$ 155.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850368-250mg
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
1093396-57-6 97%
250mg
¥855.90 2022-01-10
Chemenu
CM179642-1g
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid
1093396-57-6 97%
1g
$608 2021-08-05
eNovation Chemicals LLC
D686842-5g
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
1093396-57-6 97%
5g
$475 2024-07-21
Ambeed
A768716-1g
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
1093396-57-6 98%
1g
$87.0 2025-02-26

1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid 関連文献

1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acidに関する追加情報

1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1093396-57-6, known as 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 1 and an isopropyl group at position 4, along with a carboxylic acid moiety at the same position. These structural elements contribute to its versatile reactivity and biological activity.

Recent studies have highlighted the importance of 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting central nervous system disorders. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the carboxylic acid moiety during synthetic procedures. This feature makes the compound highly valuable in multi-step synthesis workflows.

The piperidine ring system is well-known for its ability to form hydrogen bonds, which is a critical property for drug molecules aiming to interact with biological targets such as enzymes or receptors. The presence of the isopropyl group at position 4 introduces steric bulk, potentially influencing the molecule's pharmacokinetic properties, such as absorption and distribution. Recent computational studies have demonstrated that this steric effect can enhance the compound's stability in vivo, making it a promising candidate for further preclinical testing.

One of the most intriguing aspects of 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid is its potential as a building block for more complex structures. By leveraging modern synthetic techniques, such as click chemistry and catalytic asymmetric synthesis, researchers can modify this compound to create derivatives with enhanced bioavailability and efficacy. For instance, recent advancements in stereochemistry have allowed for the precise control of chiral centers in piperidine derivatives, opening new avenues for enantioselective drug design.

In terms of therapeutic applications, this compound has shown promise in preclinical models targeting neurodegenerative diseases. The carboxylic acid group can act as a scaffold for attaching bioactive substituents, enabling interactions with disease-related proteins. Additionally, the Boc group provides an opportunity for controlled release mechanisms in drug delivery systems, which could be particularly beneficial for chronic conditions requiring sustained therapeutic effects.

From an environmental standpoint, the synthesis and disposal of 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring greener synthetic methods that reduce waste and energy consumption while maintaining high yields and purity levels.

In conclusion, 1-Tert-Butoxycarbonyl-4-Isopropyl-Piperidine-4-Carboxylic Acid represents a versatile and promising molecule in contemporary organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and pharmacological insights, positions it as a key player in future drug discovery efforts. As research continues to uncover its full potential, this compound will undoubtedly contribute to advancements in both academic and industrial settings.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1093396-57-6)1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid
A895074
清らかである:99%
はかる:1.0g
価格 ($):205.0